N-(1-adamantyl)-3-phenylpropanamide
CAS No.:
Cat. No.: VC0665750
Molecular Formula: C19H25NO
Molecular Weight: 283.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H25NO |
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Molecular Weight | 283.4 g/mol |
IUPAC Name | N-(1-adamantyl)-3-phenylpropanamide |
Standard InChI | InChI=1S/C19H25NO/c21-18(7-6-14-4-2-1-3-5-14)20-19-11-15-8-16(12-19)10-17(9-15)13-19/h1-5,15-17H,6-13H2,(H,20,21) |
Standard InChI Key | QDEQULPHSODLKC-UHFFFAOYSA-N |
SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4 |
Canonical SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)CCC4=CC=CC=C4 |
Introduction
Structural Characteristics and Properties
Molecular Structure
N-(1-adamantyl)-3-phenylpropanamide consists of an adamantyl group connected to a phenylpropanamide moiety through an amide bond. The adamantane nucleus provides a rigid tricyclic cage structure while the phenylpropanamide portion offers flexibility. The compound features an amide linkage (–NHCO–) that connects these two distinctive structural components.
Related Structural Analogs
The adamantane nucleus represents an important structural motif found in several biologically and pharmaceutically active compounds. Similar structures such as 1-(adamantan-1-yl)-3-phenylthiourea (C₁₇H₂₂N₂S) have been crystallographically characterized, demonstrating the synthetic feasibility and stability of adamantane-based compounds with aromatic substituents .
Physical and Chemical Properties
Based on structural analogs, N-(1-adamantyl)-3-phenylpropanamide likely exhibits distinctive physicochemical properties that would influence its biological activity and pharmaceutical potential. The table below presents the projected properties of this compound:
Property | Description/Value |
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Molecular Formula | C₁₉H₂₅NO |
Molecular Weight | Approximately 283.4 g/mol |
Physical Appearance | Likely crystalline solid |
Solubility | Probable solubility in organic solvents like ethanol, chloroform, and DMSO |
Functional Groups | Amide linkage, phenyl ring, adamantyl cage |
Synthesis Methodologies
Direct Synthesis Approach
The synthesis of N-(1-adamantyl)-3-phenylpropanamide could be achieved through direct amidation between 1-adamantylamine and 3-phenylpropionic acid. This approach would be analogous to procedures used for similar compounds in which the amine component reacts with a carboxylic acid in the presence of coupling agents.
Decarboxylative Synthesis Pathway
An alternative approach could involve a base-mediated intramolecular decarboxylative synthesis, similar to the methodology described for related compounds. In such procedures, alkanoyloxycarbamates undergo decarboxylation to form the desired amides under specific conditions .
Detailed Synthesis Protocol
Based on synthetic methods for similar compounds, the following general procedure could be adapted for N-(1-adamantyl)-3-phenylpropanamide:
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Combine 1-adamantylamine (1 equivalent) with 3-phenylpropionic acid (1.05 equivalents) in an appropriate solvent system (e.g., CH₂Cl₂)
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Add coupling reagent such as DCC (dicyclohexylcarbodiimide, 1.1 equivalents) at low temperature (-15°C)
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Allow the reaction to proceed until completion (monitored by TLC)
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Purify by filtration to remove dicyclohexylurea followed by recrystallization or column chromatography
The synthesis could follow this reaction scheme:
1-adamantylamine + 3-phenylpropionic acid → N-(1-adamantyl)-3-phenylpropanamide + H₂O
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
For structurally similar compounds, NMR spectroscopy has proven invaluable for structural confirmation. Expected ¹H NMR signals for N-(1-adamantyl)-3-phenylpropanamide would include:
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Adamantane protons: Multiple signals between δ 1.6-2.2 ppm
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Methylene protons (Ph-CH₂-CH₂-): Likely two triplets between δ 2.5-3.0 ppm
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Aromatic protons: Multiple signals between δ 7.0-7.4 ppm
Mass Spectrometry
Mass spectrometry would be expected to show the molecular ion peak corresponding to the molecular weight (approximately m/z 283) along with fragmentation patterns characteristic of adamantane derivatives and phenyl-containing compounds.
Structure-Activity Relationship Considerations
Impact of Adamantane Scaffold
The adamantane component provides lipophilicity and structural rigidity that can enhance membrane permeability and metabolic stability. These properties often contribute to improved pharmacokinetic profiles in drug development .
Role of the Phenylpropanamide Moiety
The phenylpropanamide portion introduces aromatic interactions and hydrogen bonding potential through the amide linkage. These features could facilitate binding to specific biological targets, potentially enhancing therapeutic efficacy.
Comparison with Clinically Relevant Compounds
Several adamantane-based compounds have achieved clinical significance. N-(1-adamantyl)-3-phenylpropanamide shares structural elements with these therapeutically relevant molecules, suggesting potential for similar or novel biological activities.
Future Research Directions
Expansion of Synthesis Methodologies
Development of more efficient and environmentally friendly synthesis routes for N-(1-adamantyl)-3-phenylpropanamide represents an important area for future investigation. Green chemistry approaches could potentially improve yield and reduce environmental impact.
Detailed Biological Evaluation
Comprehensive screening for biological activities against various targets would help establish the therapeutic potential of this compound. Particular emphasis should be placed on antiviral, antimalarial, and central nervous system effects based on the known activities of related adamantane derivatives .
Structure Optimization
Systematic modification of the basic N-(1-adamantyl)-3-phenylpropanamide structure could lead to derivatives with enhanced biological activities or improved pharmacokinetic properties. Key modification sites might include:
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The adamantane skeleton (adding functional groups)
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The phenyl ring (exploring various substitution patterns)
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The linking amide group (modifying to other functional groups)
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